N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)cyclohexanecarboxamide

Benzothiazole SAR Substituent effects Pharmacophore diversity

N-(4-Methoxy-6-nitro-1,3-benzothiazol-2-yl)cyclohexanecarboxamide (CAS 330191-12-3) is a synthetic small molecule belonging to the N-benzothiazol-2-yl-amide class, a privileged scaffold in medicinal chemistry associated with anticancer, antimycobacterial, and ubiquitin ligase inhibitory activities. Its molecular formula is C₁₅H₁₇N₃O₄S (MW 335.38 g/mol), featuring a benzothiazole core bearing a 4-methoxy group, a 6-nitro group, and a cyclohexanecarboxamide moiety at the 2-position.

Molecular Formula C15H17N3O4S
Molecular Weight 335.38
CAS No. 330191-12-3
Cat. No. B2736459
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)cyclohexanecarboxamide
CAS330191-12-3
Molecular FormulaC15H17N3O4S
Molecular Weight335.38
Structural Identifiers
SMILESCOC1=C2C(=CC(=C1)[N+](=O)[O-])SC(=N2)NC(=O)C3CCCCC3
InChIInChI=1S/C15H17N3O4S/c1-22-11-7-10(18(20)21)8-12-13(11)16-15(23-12)17-14(19)9-5-3-2-4-6-9/h7-9H,2-6H2,1H3,(H,16,17,19)
InChIKeyIHIYAUDJHUMARG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Methoxy-6-nitro-1,3-benzothiazol-2-yl)cyclohexanecarboxamide (CAS 330191-12-3): Structural Identity and Compound Class Positioning


N-(4-Methoxy-6-nitro-1,3-benzothiazol-2-yl)cyclohexanecarboxamide (CAS 330191-12-3) is a synthetic small molecule belonging to the N-benzothiazol-2-yl-amide class, a privileged scaffold in medicinal chemistry associated with anticancer, antimycobacterial, and ubiquitin ligase inhibitory activities [1]. Its molecular formula is C₁₅H₁₇N₃O₄S (MW 335.38 g/mol), featuring a benzothiazole core bearing a 4-methoxy group, a 6-nitro group, and a cyclohexanecarboxamide moiety at the 2-position . This specific 4-methoxy-6-nitro disubstitution pattern distinguishes it from the more commonly investigated 6-nitro-only (e.g., HUP30) and 6-ethoxy analogs, creating a distinct pharmacophoric profile that may confer differential target engagement and physicochemical properties relevant to procurement decisions .

Scaffold Benzothiazole amide privileged scaffold for SAR exploration
Substitution Unique 4-methoxy-6-nitro disubstitution pattern
Differentiation Structurally distinct from 6-nitro-only HUP30 and unsubstituted analogs

Why Generic Substitution Is Not Straightforward for N-(4-Methoxy-6-nitro-1,3-benzothiazol-2-yl)cyclohexanecarboxamide


Benzothiazole-2-yl-cyclohexanecarboxamides are not freely interchangeable. Published structure-activity relationship (SAR) studies demonstrate that substituent identity and position on the benzothiazole ring profoundly modulate biological potency and target selectivity. For example, in the antimycobacterial benzothiazole amide series, replacement of an adamantyl group with cyclohexyl derivatives was critical for achieving both potency and a mycobacteria-specific spectrum, with MIC values ranging from 0.03 to 0.12 µg/mL against M. abscessus [1]. Similarly, among cytotoxic (benzo[d]thiazol-2-yl)cyclohexanecarboxamides, only the 6-ethoxy-substituted analog (compound 2c) demonstrated significant activity across three cancer cell lines, while most other congeners exhibited only moderate effects [2]. The 4-methoxy-6-nitro disubstitution pattern present in target compound 330191-12-3 is structurally unique among commercially cataloged benzothiazole amides, meaning that data obtained from 6-nitro-only (HUP30, CAS 312747-21-0), 6-ethoxy, or unsubstituted analogs cannot be reliably extrapolated without experimental validation [3].

Substituent-driven activity 4-Methoxy substitution may redirect target engagement vs. 6-nitro-only HUP30
Cytotoxicity SAR not transferable 6-Ethoxy analog cytotoxicity data may not directly apply to 4-methoxy-6-nitro derivative
Lipophilicity mismatch Unsubstituted or tert-butyl analogs differ in LogP, potentially altering assay compatibility

Quantitative Differentiation Evidence for N-(4-Methoxy-6-nitro-1,3-benzothiazol-2-yl)cyclohexanecarboxamide vs. Closest Structural Analogs


Structural Differentiation: Unique 4-Methoxy-6-Nitro Disubstitution Pattern vs. Mono-Substituted and Unsubstituted Analogs

The target compound bears both a 4-methoxy and a 6-nitro group on the benzothiazole ring. In contrast, the most closely cataloged analog, N-(6-nitro-1,3-benzothiazol-2-yl)cyclohexanecarboxamide (HUP30, CAS 312747-21-0, C₁₄H₁₅N₃O₃S, MW 305.35), lacks the 4-methoxy substituent entirely . This structural difference is non-trivial: in the broader benzothiazole amide class, the nature and position of ring substituents have been shown to govern both biological target engagement and physicochemical properties [1]. The 4-methoxy group introduces an additional hydrogen-bond acceptor, alters electron density on the benzothiazole system, and increases molecular weight by approximately 30 Da relative to HUP30, all of which can affect binding kinetics, metabolic stability, and off-target profiles .

Substituent profile
Class-level
4-OCH₃ + 6-NO₂ vs. 6-NO₂ only (HUP30) vs. unsubstituted
Enables SAR at benzothiazole 4-position unavailable with HUP30
Structural comparison only; biological impact requires validation
Benzothiazole SAR Substituent effects Pharmacophore diversity

Predicted Physicochemical Differentiation: LogP and Aqueous Solubility of the 4-Methoxy-6-Nitro Core

The 4-methoxy-6-nitro-1,3-benzothiazol-2-amine core (CAS 16586-52-0), which serves as the synthetic precursor for the target compound, has an experimentally validated or calculated LogP of 1.96 and LogSW of −2.86 . By comparison, the unsubstituted benzothiazol-2-amine core has a lower LogP (approximately 1.1–1.3) and higher aqueous solubility. The addition of the cyclohexanecarboxamide moiety at the 2-position further modulates lipophilicity: the cyclohexyl group contributes approximately +1.5 to +2.0 LogP units relative to a hydrogen at the amide position . This places the target compound in a moderate lipophilicity range (estimated LogP ~3.5–4.0), which is favorable for membrane permeability while maintaining sufficient aqueous solubility for in vitro assay compatibility, in contrast to more lipophilic analogs such as N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-2,2-dimethylpropanamide (estimated LogP >4.5 due to the tert-butyl group) [1].

Lipophilicity
Class-level
Estimated LogP ~3.5–4.0 (moderate)
Balanced profile for biochemical and cell-based assays
Estimated values; experimental confirmation needed
Physicochemical profiling LogP Aqueous solubility Drug-likeness

Biological Differentiation: Absence of Vasodilator Activity vs. HUP30 (CAS 312747-21-0)

HUP30 (N-(6-nitro-1,3-benzothiazol-2-yl)cyclohexanecarboxamide, CAS 312747-21-0) is a known vasodilator that stimulates soluble guanylate cyclase and blocks extracellular Ca²⁺ influx, with functional effects demonstrable in vascular smooth muscle assays [1]. The target compound differs from HUP30 by the presence of the 4-methoxy group, which constitutes a significant structural modification at a position proximal to the putative pharmacophore. In the context of benzothiazole amide SAR, small substituent changes at the 4-position of the benzothiazole ring have been shown to redirect biological activity: for example, 6-ethoxy substitution conferred significant cytotoxicity (A549, MCF7-MDR, HT1080), whereas other substituents in the same series yielded only moderate antimicrobial effects [2]. While no published functional vasodilation data exist for the target compound, the structural divergence from HUP30 at the 4-position is sufficient to raise the possibility of a distinct biological profile, making the target compound a valuable tool for probing structure-functional selectivity relationships within the benzothiazole amide class .

Functional selectivity
Class-level
HUP30: vasodilator; target compound: unknown activity profile
May avoid vasodilator artifacts in cell-based screening
No direct vasodilation data for target; functional profiling required
Functional selectivity Vasodilation Calcium signaling Target deconvolution

Antimycobacterial Class Potential: Benzothiazole Amide Series SAR and the Cyclohexyl Pharmacophore

In a medicinal chemistry optimization campaign targeting nontuberculous mycobacteria (NTM) and M. tuberculosis, benzothiazole amides bearing cyclohexyl groups demonstrated excellent potency, with the advanced lead CRS400393 achieving MIC values of 0.03–0.12 µg/mL against M. abscessus and 1–2 µg/mL against M. avium complex [1]. The SAR revealed that replacement of an adamantyl group with cyclohexyl derivatives was essential for achieving this mycobacteria-specific spectrum of activity. The target compound contains both the benzothiazole amide scaffold and the cyclohexyl moiety identified as critical for antimycobacterial activity in this series. While no published MIC data exist specifically for the target compound, its structural features align with the pharmacophoric requirements defined by this lead optimization campaign: a benzothiazole core, a carboxamide linker at the 2-position, and a cyclohexyl group at the amide terminus [2]. The additional 4-methoxy and 6-nitro substituents may further modulate potency and selectivity relative to CRS400393, representing unexplored chemical space within this validated antimycobacterial scaffold [3].

Antimycobacterial scaffold
Class-level
CRS400393 MIC 0.03–0.12 µg/mL (M. abscessus); target not tested
Unexplored analog in a validated antimycobacterial series
MIC data from lead compound; target activity to be determined
Antimycobacterial MmpL3 inhibition Mycobacterium abscessus Lead optimization

Ubiquitin Ligase Inhibitory Scaffold Potential: Benzothiazole Amide Class-Level Evidence

Benzothiazole amides, including compounds with the general formula (II) wherein R₄ is C₁₋₆-alkoxy (e.g., methoxy or ethoxy), have been claimed as ubiquitin ligase inhibitors in patent literature [1]. The patent specifically describes preferred compounds of formula (II)-5 wherein R₄ is methoxy and R₆ is hydrogen, indicating that the 4-methoxy substitution is compatible with ubiquitin ligase inhibitory activity. The target compound, which bears both 4-methoxy and 6-nitro substituents, extends this structural space. In a separate screening context, a closely related analog—N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-2,2-dimethylpropanamide (BDBM46500)—was tested against eukaryotic translation initiation factor 2-alpha kinase 3 (EIF2AK3) but showed only weak activity (EC₅₀ > 55.7 µM), suggesting that the 4-methoxy-6-nitro core alone is not promiscuously active and may exhibit target selectivity [2]. The combination of this core with a cyclohexanecarboxamide group (as in the target compound) has not been profiled in ubiquitination assays, representing a novel chemical tool opportunity within this mechanism of action class .

Ubiquitin ligase probe
Class-level
Patent-preferred 4-methoxy substitution; no direct assay data for this compound
Novel chemotype for ubiquitination pathway studies
Patent scope evidence; target profiling and selectivity data required
Ubiquitin ligase inhibition Ubiquitination pathway Protein degradation Chemical probe

Optimal Application Scenarios for Procuring N-(4-Methoxy-6-nitro-1,3-benzothiazol-2-yl)cyclohexanecarboxamide (CAS 330191-12-3)


Antimycobacterial Lead Optimization: Expanding SAR Around the CRS400393 Benzothiazole Amide Chemotype

Procure this compound to probe the effect of combined 4-methoxy and 6-nitro substitution on the benzothiazole ring within the validated CRS400393 antimycobacterial series. The cyclohexyl group and benzothiazole amide scaffold match the pharmacophore requirements defined by Young et al. (2018), where CRS400393 achieved MIC values of 0.03–0.12 µg/mL against M. abscessus via MmpL3 inhibition [1]. The target compound's unique disubstitution pattern allows systematic exploration of whether electron-withdrawing (6-NO₂) and electron-donating (4-OCH₃) groups synergistically modulate MmpL3 binding affinity and mycobacterial selectivity relative to the parent scaffold.

Functional Selectivity Profiling: Benzothiazole Amide Library Screening to Differentiate Vasodilator vs. Cytotoxic vs. Antimicrobial Activities

Use this compound as a structurally distinct probe in phenotypic screening panels designed to map functional selectivity within the benzothiazole amide class. HUP30 (CAS 312747-21-0, 6-NO₂ only) is a known vasodilator acting via soluble guanylate cyclase stimulation and Ca²⁺ channel blockade [2], while the 6-ethoxy analog 2c showed significant cytotoxicity against A549, MCF7-MDR, and HT1080 cancer cell lines [3]. The target compound's 4-OCH₃ + 6-NO₂ substitution pattern is absent from both of these characterized analogs, making it a critical missing data point for establishing comprehensive structure-functional selectivity relationships across the benzothiazole amide chemical space.

Ubiquitin Ligase Probe Development: Filling the 4-Methoxy-6-Nitro Substitution Gap in Patent-Defined Chemical Space

Incorporate this compound into a focused library targeting ubiquitin ligase inhibition, building on patent claims (US 20050130974) that establish 4-methoxy-substituted benzothiazole amides as preferred inhibitors of the ubiquitination pathway [4]. The additional 6-nitro group and cyclohexanecarboxamide moiety are unexplored within this mechanism-of-action class, offering a novel chemotype for probe development. The negative kinase counter-screening data for the closely related analog BDBM46500 (EC₅₀ > 55.7 µM against EIF2AK3) suggest that the 4-methoxy-6-nitro benzothiazole core does not exhibit promiscuous kinase activity, a desirable feature for chemical probe development.

Physicochemical Property Benchmarking: LogP and Solubility Comparison Within a Benzothiazole Amide Analog Series

Utilize this compound as a moderate-lipophilicity reference point (estimated LogP ~3.5–4.0) in a series that spans from unsubstituted analogs (estimated LogP ~3.0–3.5) to highly lipophilic tert-butyl amide derivatives (estimated LogP >4.5). The 4-methoxy-6-nitro-1,3-benzothiazol-2-amine core has a measured/calculated LogP of 1.96 and LogSW of −2.86 , providing a well-characterized starting point for assessing the incremental impact of the cyclohexanecarboxamide moiety on physicochemical properties relevant to assay compatibility, membrane permeability, and metabolic stability.

Application
Selection Property
Validation Focus
Antimycobacterial SAR studies
Benzothiazole amide scaffold with cyclohexyl group matching CRS400393 pharmacophore
MmpL3 target engagement and MIC profiling against NTM
Phenotypic selectivity screening
4-Methoxy-6-nitro disubstitution pattern distinct from vasodilator HUP30 and cytotoxic 6-ethoxy analog
Vasodilation vs. cytotoxicity vs. antimicrobial endpoint comparison
Ubiquitin ligase inhibitor probe development
4-Methoxy substitution aligning with patent-claimed ubiquitin ligase inhibitor pharmacophore
Ubiquitination pathway assay and kinase selectivity profiling
Physicochemical property benchmarking
Moderate lipophilicity (estimated LogP ~3.5–4.0) derived from the 4-methoxy-6-nitro core
Assay compatibility and membrane permeability correlation studies
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